4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline
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Overview
Description
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4-position and a triazole ring at the 2-position of an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the introduction of the triazole ring onto a brominated aniline precursor. One common method involves the reaction of 4-bromo-2-nitroaniline with hydrazine hydrate to form the corresponding hydrazine derivative. This intermediate is then cyclized with formic acid to yield the triazole ring. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their potential use in pharmaceuticals, particularly as antifungal and anticancer agents.
Mechanism of Action
The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline and its derivatives often involves the inhibition of specific enzymes or receptors in biological systems. For example, triazole derivatives are known to inhibit the enzyme aromatase, which is involved in the biosynthesis of estrogens. This inhibition can lead to reduced estrogen levels, making these compounds potential candidates for the treatment of estrogen-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 1,2,4-triazole derivatives with various substituents
Uniqueness
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is unique due to the specific positioning of the bromine atom and the triazole ring on the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
1465033-60-6 |
---|---|
Molecular Formula |
C8H7BrN4 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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